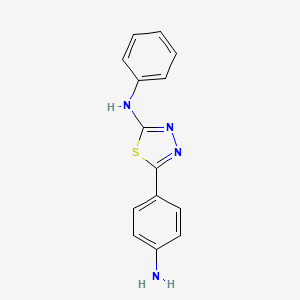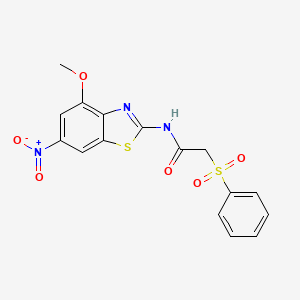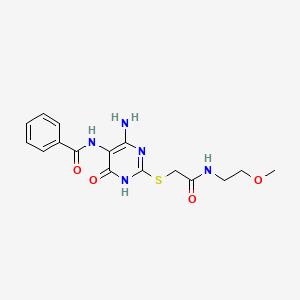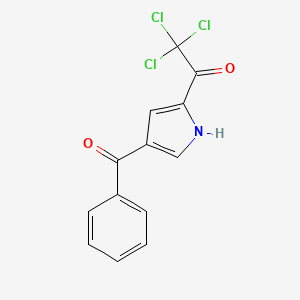
5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that this compound might interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their structure or function . This interaction could inhibit the growth of microbes, leading to their eventual death.
Biochemical Pathways
It’s reasonable to speculate that it might interfere with essential biochemical pathways in microbes, such as protein synthesis or cell wall synthesis, leading to their death .
Pharmacokinetics
Similar compounds are known to have good absorption and distribution profiles . The metabolism and excretion of this compound would likely depend on its chemical structure and the specific organism it is administered to.
Result of Action
Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may lead to the death of microbes by disrupting their essential biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzenesulfonamide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: Similar structure with different substituents on the thiadiazole ring.
Uniqueness
5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGBMOFHHUTWEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2409010.png)
![2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2409012.png)
![6-{[4-(4-chlorophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409013.png)
![(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine](/img/structure/B2409016.png)



![2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2409022.png)
![(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2409025.png)

![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2409030.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)

![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)
